molecular formula C9H15N5O B1531675 (4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1789274-54-9

(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B1531675
CAS RN: 1789274-54-9
M. Wt: 209.25 g/mol
InChI Key: KGEXMGWLETVWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals, and a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and versatility .

Scientific Research Applications

Anticancer Activity

Compounds with a triazole moiety have been shown to exhibit cytotoxic activity against various cancer cell lines. For example, derivatives of triazolyl methanone have been designed and screened for their in vitro cytotoxic activity against breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460) cells .

Enzyme Binding

Triazoles are known for their ability to bind with various enzymes through hydrogen bonding due to their rigidity and stability. This property makes them valuable for medicinal chemistry applications .

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. They have found application in drug development due to their successful implementations in this field .

Synthesis Methods

The synthesis of triazole compounds involves simple operations and has a broad scope of substrates. This provides a robust, selective, and effective method for creating various bioactive triazole salts that can be used in different scientific research applications .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain piperidine are used for their analgesic or antipsychotic effects. The 1,2,3-triazole ring is a common feature in many pharmaceuticals and is often involved in binding to the active site of an enzyme .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-7(10)3-5-14/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEXMGWLETVWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 6
(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

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